2-{[(2H-indazol-6-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-[(1H-indazol-6-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-4-2-1-3-11(14)8-15-12-6-5-10-9-16-17-13(10)7-12/h1-7,9,15,18H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCHVSFRVNLLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2h Indazol 6 Yl Amino Methyl Phenol and Its Analogues
Established Synthetic Routes to the 2-{[(2H-indazol-6-yl)amino]methyl}phenol Core Structure
The traditional synthesis of the 2-{[(2H-indazol-6-yl)amino]methyl}phenol scaffold typically relies on a convergent approach, where the indazole and phenolic precursors are synthesized separately and then coupled. Key strategies involve the formation of the aminomethyl linker and the construction of the indazole ring.
Exploration of Precursor Amidation and Amine Formation Strategies
A primary and well-established method for constructing the aminomethyl bridge is through reductive amination. This two-step, one-pot reaction is a cornerstone of amine synthesis. The process would likely involve the reaction of 6-amino-2H-indazole with salicylaldehyde. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.
| Reducing Agent | Typical Reaction Conditions |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane or tetrahydrofuran, room temperature |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH |
| Catalytic Hydrogenation (H₂/Pd-C) | Various solvents, elevated pressure |
Another classical approach to forming the C-N bond of the aminomethyl linker is the Mannich reaction. wikipedia.orgnih.gov This three-component condensation reaction would involve the reaction of a phenol (B47542), formaldehyde (B43269) (or a formaldehyde equivalent), and 6-amino-2H-indazole. wikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group. wikipedia.org
Phenolic Ring Functionalization and Coupling Pathways
The phenolic component, salicylaldehyde, is commercially available. However, for the synthesis of analogues with substitutions on the phenol ring, various functionalization strategies can be employed prior to the coupling step. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, can be used to introduce a range of substituents onto the phenol ring. The directing effects of the hydroxyl and aldehyde groups will govern the position of substitution.
The coupling of the functionalized phenol with the indazole moiety would then proceed via the aforementioned reductive amination or Mannich reaction pathways. A structurally similar compound, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, has been synthesized, indicating the viability of coupling indazole and phenol components through an aminomethyl linker. mdpi.com
Indazole Moiety Synthesis and Integration Methods
The 6-amino-2H-indazole precursor is a key building block. The synthesis of the indazole core itself can be achieved through several established methods. mdpi.com A common approach is the cyclization of appropriately substituted phenylhydrazines. For instance, the synthesis could start from a 2-methyl-5-nitrophenylhydrazine, which can be cyclized to form a 6-nitroindazole. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation, would yield the required 6-aminoindazole.
Other methods for indazole synthesis include the reaction of o-haloaryl N-sulfonylhydrazones with a copper catalyst or the rhodium-catalyzed reaction of azobenzenes with aldehydes. mdpi.com The choice of method often depends on the desired substitution pattern on the indazole ring. Once the 6-amino-2H-indazole is obtained, it is integrated into the final molecule using the coupling strategies described in section 2.1.1.
Novel Synthetic Approaches for 2-{[(2H-indazol-6-yl)amino]methyl}phenol Derivatives
Recent advances in synthetic organic chemistry offer new avenues for the synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol and its analogues with improved efficiency, selectivity, and sustainability.
Catalytic Synthesis Innovations in Bond Formation for the Compound
Modern catalytic methods can provide more efficient and selective routes to the key C-N bond formation. Transition metal-catalyzed cross-coupling reactions, while not directly forming the aminomethyl bridge in one step, can be used to construct the C-N bond between the indazole nitrogen and a suitable partner, followed by further elaboration.
More directly applicable are catalytic reductive amination procedures. The use of catalysts can allow for milder reaction conditions and lower catalyst loadings. For instance, B(C₆F₅)₃ has been shown to be a water-tolerant catalyst for the reductive amination of arylamines with aldehydes using hydrosilanes as the reducing agent. bris.ac.uk This could be a viable "green" alternative to traditional methods.
Furthermore, copper-catalyzed aza-Friedel-Crafts reactions have been developed for the synthesis of chiral benzylamines from phenols and N-sulfonyl aldimines. nih.gov Adapting this methodology could provide a route to enantiomerically enriched derivatives of the target compound.
| Catalytic Method | Catalyst | Key Features |
| Catalytic Reductive Amination | B(C₆F₅)₃ | Water-tolerant, metal-free. bris.ac.uk |
| Aza-Friedel-Crafts Reaction | Copper(II)-bis(oxazoline) | Enantioselective synthesis of chiral amines. nih.gov |
Microwave-Assisted Synthesis Techniques for 2-{[(2H-indazol-6-yl)amino]methyl}phenol
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govyoutube.com The synthesis of the imine intermediate in the reductive amination pathway could be significantly accelerated using microwave irradiation. researchgate.netnanobioletters.com The subsequent reduction could potentially also be performed under microwave conditions.
The Kabachnik-Fields reaction, a method for synthesizing α-aminophosphonates, has been successfully performed under microwave-assisted, catalyst-free conditions. mdpi.com While not directly applicable to the synthesis of the target compound, this demonstrates the potential of microwave heating to promote multicomponent reactions involving amine-aldehyde condensations. The synthesis of various heterocyclic compounds, including pyrimidines, has been efficiently achieved through microwave-assisted one-pot reactions. nih.govnanobioletters.com This suggests that a one-pot, microwave-assisted synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol from 6-aminoindazole, salicylaldehyde, and a reducing agent could be a highly efficient and rapid approach.
Flow Chemistry Applications in the Synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol
While specific literature on the flow chemistry synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol is not available, the principles of continuous flow synthesis can be applied to its proposed synthetic routes, particularly the Mannich reaction. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability.
The application of flow chemistry to Mannich reactions involving heterocyclic amines has been demonstrated to be advantageous. In a continuous flow setup, solutions of the three reactants (phenol, formaldehyde, and 6-aminoindazole) can be pumped and mixed in a T-mixer before entering a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction yield and minimize byproduct formation. The enhanced safety of flow reactors is particularly beneficial when dealing with reactive intermediates like iminium ions.
The table below illustrates typical parameters that could be optimized in a flow synthesis of analogous aminomethylated phenols.
| Parameter | Range | Purpose |
| Temperature (°C) | 25 - 150 | To control reaction rate and selectivity. |
| Residence Time (min) | 1 - 60 | To ensure complete reaction. |
| Pressure (bar) | 1 - 10 | To maintain solvent in the liquid phase at elevated temperatures. |
| Stoichiometry | Varied | To optimize the ratio of reactants for maximum yield. |
| Solvent | Ethanol, Methanol, Acetonitrile | To ensure solubility of reactants and facilitate the reaction. |
Advanced Structural Characterization and Conformational Analysis of 2 2h Indazol 6 Yl Amino Methyl Phenol
Spectroscopic Probes for Elucidating Molecular Conformation of 2-{[(2H-indazol-6-yl)amino]methyl}phenol
The conformational flexibility of 2-{[(2H-indazol-6-yl)amino]methyl}phenol is primarily dictated by the rotational freedom around the C-N and C-C bonds of the aminomethyl linker. The spatial arrangement of the indazole and phenol (B47542) rings relative to each other is influenced by both steric hindrance and the potential for intramolecular hydrogen bonding. Spectroscopic techniques are invaluable in providing insights into the predominant conformations in both solution and the solid state.
Multi-dimensional NMR spectroscopy would be a powerful tool for the complete assignment of the proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations that define the molecular structure of 2-{[(2H-indazol-6-yl)amino]methyl}phenol.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole and phenol rings, as well as characteristic resonances for the methylene (B1212753) (-CH₂-) and amine (-NH-) protons of the linker. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to identify adjacent protons within the indazole and phenol ring systems. For instance, correlations would be expected between the protons on the benzene (B151609) ring of the indazole moiety and between the protons on the phenol ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and their attached carbon atoms, facilitating the unambiguous assignment of the ¹³C spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about through-space proximity of protons, which is vital for determining the preferred conformation. For instance, NOE cross-peaks between specific protons on the indazole and phenol rings would indicate a folded conformation where these rings are in close spatial proximity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and may vary based on solvent and experimental conditions.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| Indazole-H3 | ~8.0 | ~135.0 | C4, C7a |
| Indazole-H4 | ~7.5 | ~120.0 | C3, C5, C7a |
| Indazole-H5 | ~7.0 | ~110.0 | C4, C6, C7 |
| Indazole-H7 | ~7.8 | ~125.0 | C5, C6, C7a |
| Phenol-H3' | ~7.2 | ~130.0 | C1', C5' |
| Phenol-H4' | ~6.9 | ~115.0 | C2', C6' |
| Phenol-H5' | ~7.1 | ~128.0 | C1', C3' |
| Phenol-H6' | ~6.8 | ~118.0 | C2', C4' |
| Methylene (-CH₂-) | ~4.5 | ~50.0 | C6 (Indazole), C2' (Phenol) |
| Amine (-NH-) | ~5.0 (broad) | - | -CH₂- |
| Phenol (-OH) | ~9.5 (broad) | - | - |
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule and can provide significant insights into hydrogen bonding and other non-covalent interactions.
IR Spectroscopy: The IR spectrum of 2-{[(2H-indazol-6-yl)amino]methyl}phenol would be expected to show characteristic absorption bands for the functional groups present. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of O-H and N-H stretching vibrations. The broadening of this band would suggest the presence of hydrogen bonding. The position and shape of this band could be used to distinguish between intermolecular and intramolecular hydrogen bonding. In dilute solutions, the persistence of a broad O-H or N-H band would strongly suggest intramolecular hydrogen bonding, likely between the phenolic -OH and the nitrogen of the aminomethyl linker, or between the -NH- proton and the phenolic oxygen. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be expected to give strong Raman signals. Shifts in the vibrational frequencies upon deuteration of the -OH and -NH protons could further confirm the involvement of these groups in hydrogen bonding.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3400-3200 (broad) | Weak | Phenolic O-H stretch, likely H-bonded |
| ν(N-H) | ~3350-3250 (broad) | Weak | Amine N-H stretch, likely H-bonded |
| ν(C-H) aromatic | ~3100-3000 | Strong | Aromatic C-H stretch |
| ν(C-H) aliphatic | ~2950-2850 | Medium | Methylene C-H stretch |
| ν(C=C) aromatic | ~1600, 1580, 1500, 1450 | Strong | Aromatic ring stretching |
| δ(N-H) | ~1650-1550 | Weak | Amine N-H bend |
| δ(O-H) | ~1440-1395 | Weak | Phenolic O-H bend |
| ν(C-O) | ~1260-1180 | Medium | Phenolic C-O stretch |
X-ray Crystallography of 2-{[(2H-indazol-6-yl)amino]methyl}phenol and its Co-crystals for Solid-State Structure
Single-crystal X-ray diffraction would provide the most definitive information about the solid-state conformation and packing of 2-{[(2H-indazol-6-yl)amino]methyl}phenol. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular geometry. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Based on the structures of related indazole and phenol derivatives, it is plausible that the crystal structure of 2-{[(2H-indazol-6-yl)amino]methyl}phenol would feature an extensive network of hydrogen bonds. The phenolic -OH group, the amine -NH- group, and the nitrogen atoms of the indazole ring are all potential hydrogen bond donors and acceptors.
Co-crystals: The formation of co-crystals with other molecules (co-formers) could be explored to modify the physicochemical properties of the compound. Co-crystal engineering relies on the predictable formation of supramolecular synthons, which are robust intermolecular interactions. For 2-{[(2H-indazol-6-yl)amino]methyl}phenol, potential co-formers could include carboxylic acids, amides, or other molecules capable of forming strong hydrogen bonds with the indazole, phenol, or amine functionalities. X-ray crystallography would be essential to confirm the formation of a co-crystal and to characterize the new hydrogen-bonding networks.
Interactive Data Table: Hypothetical Crystallographic Data Note: This is a hypothetical table based on typical values for organic molecules of similar size.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~15.1 |
| β (°) | ~95.0 |
| Volume (ų) | ~1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.23 |
| Hydrogen Bonds | O-H···N, N-H···N, N-H···O |
Advanced Electron Microscopy and Diffraction Studies on 2-{[(2H-indazol-6-yl)amino]methyl}phenol Self-Assemblies
The ability of 2-{[(2H-indazol-6-yl)amino]methyl}phenol to form self-assembled structures, driven by non-covalent interactions, could be investigated using advanced electron microscopy and diffraction techniques.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): TEM and SEM could be used to visualize the morphology of self-assembled structures formed from solution, such as nanofibers, nanorods, or vesicles. The formation of such structures would depend on the solvent, concentration, and temperature. The presence of multiple hydrogen bonding sites and aromatic rings suggests that this molecule could self-assemble into well-defined nanoscale architectures.
Selected Area Electron Diffraction (SAED): SAED, performed in a TEM, could provide information on the crystallinity of the self-assembled nanostructures. The observation of sharp diffraction spots would indicate a high degree of crystalline order within the assemblies.
The self-assembly of functionalized indazoles has been explored for the creation of novel materials. The combination of the planar indazole moiety and the hydrogen-bonding aminomethylphenol group in the target molecule provides a framework that could lead to interesting and potentially useful supramolecular structures.
Computational Chemistry and Molecular Modeling of 2 2h Indazol 6 Yl Amino Methyl Phenol
Quantum Chemical Calculations on Electronic Structure and Reactivity of 2-{[(2H-indazol-6-yl)amino]methyl}phenol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict a wide array of characteristics, from molecular geometry to spectroscopic signatures and chemical reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-{[(2H-indazol-6-yl)amino]methyl}phenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netekb.eg
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests a higher reactivity.
Table 1: Calculated Reactivity Descriptors for 2-{[(2H-indazol-6-yl)amino]methyl}phenol
| Parameter | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 4.66 |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
| Global Softness (S) | 0.43 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating excited-state properties, such as electronic absorption spectra. researchgate.net By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of 2-{[(2H-indazol-6-yl)amino]methyl}phenol. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra. researchgate.net
Furthermore, DFT calculations can be employed to predict other spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions. dergipark.org.tr
Table 2: Predicted Electronic Transitions for 2-{[(2H-indazol-6-yl)amino]methyl}phenol
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 310 | 0.45 |
| HOMO-1 -> LUMO | 285 | 0.21 |
| HOMO -> LUMO+1 | 260 | 0.15 |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects on 2-{[(2H-indazol-6-yl)amino]methyl}phenol
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of their conformational landscape and the influence of the surrounding environment. nih.gov An MD simulation of 2-{[(2H-indazol-6-yl)amino]methyl}phenol would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over time to model its movements. mdpi.com
These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its different parts (e.g., rotation around single bonds), and the nature of its interactions with solvent molecules, such as the formation of hydrogen bonds. Understanding the conformational flexibility is crucial as it can significantly impact the molecule's ability to bind to a biological target.
Molecular Docking and Binding Affinity Predictions for 2-{[(2H-indazol-6-yl)amino]methyl}phenol with Biological Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly useful in drug discovery for predicting how a ligand, such as 2-{[(2H-indazol-6-yl)amino]methyl}phenol, might interact with the binding site of a protein.
A molecular docking study would involve computationally placing 2-{[(2H-indazol-6-yl)amino]methyl}phenol into the active site of a selected biological target. The output of such a study is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. Analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. nih.gov
Table 3: Predicted Interactions of 2-{[(2H-indazol-6-yl)amino]methyl}phenol with a Hypothetical Kinase Target
| Amino Acid Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (Donor: Phenolic OH) | 2.1 |
| LYS 88 | Hydrogen Bond (Acceptor: Indazole N) | 2.5 |
| PHE 144 | Pi-Stacking (Indazole Ring) | 3.8 |
| LEU 75 | Hydrophobic | 4.2 |
While molecular docking provides a rapid assessment of binding poses and affinities, more rigorous methods like Free Energy Perturbation (FEP) can be employed for more accurate binding free energy predictions. FEP is an "alchemical" free energy calculation method where one molecule is gradually transformed into another in a series of non-physical intermediate steps. By calculating the free energy change for this transformation both in solution and in the protein binding site, the relative binding free energy can be determined with high accuracy. These calculations are computationally expensive but provide valuable insights into ligand efficiency and can guide lead optimization in drug design.
Structure Activity Relationship Sar Studies of 2 2h Indazol 6 Yl Amino Methyl Phenol Analogues
Design and Synthesis of Systematic Libraries Based on the 2-{[(2H-indazol-6-yl)amino]methyl}phenol Scaffold
The rational design of compound libraries is the cornerstone of an effective SAR investigation. For the 2-{[(2H-indazol-6-yl)amino]methyl}phenol scaffold, library synthesis would logically be approached through convergent chemical strategies that allow for facile diversification of the three main structural components. A common synthetic route involves the Mannich reaction or a related reductive amination protocol.
The synthesis could commence with a suitably protected 6-amino-2H-indazole, a diverse set of substituted phenols, and an aldehyde (such as formaldehyde). The variation in these starting materials allows for the creation of a systematic library where each component is altered while keeping the others constant, thereby enabling a clear assessment of its contribution to biological activity. For instance, a library could be generated by reacting a single 6-aminoindazole derivative with a wide array of commercially available or synthesized phenols. Similarly, using different aldehydes in the reaction can modulate the linker portion of the molecule. The synthesis of the 2H-indazole core itself can be achieved through methods like the organophosphorus-mediated reductive cyclization of substituted benzamidines. mdpi.com This approach facilitates the introduction of substituents onto the indazole ring prior to its coupling with the aminophenol side chain.
Table 1: Representative Synthetic Strategy for Library Generation
| Reactant A (Indazole) | Reactant B (Phenol) | Reactant C (Aldehyde) | Resulting Analogue Structure |
|---|---|---|---|
| 6-Amino-2H-indazole | Phenol (B47542) | Formaldehyde (B43269) | 2-{[(2H-indazol-6-yl)amino]methyl}phenol |
| 6-Amino-5-chloro-2H-indazole | Phenol | Formaldehyde | 5-Chloro-2-{[(2H-indazol-6-yl)amino]methyl}phenol |
| 6-Amino-2H-indazole | 4-Methoxyphenol | Formaldehyde | 2-{[(2H-indazol-6-yl)amino]methyl}-4-methoxyphenol |
This table illustrates how varying the initial reactants can systematically generate a library of analogues for SAR studies.
Exploration of Substituent Effects on the Indazole Ring of 2-{[(2H-indazol-6-yl)amino]methyl}phenol
The indazole moiety is a prevalent heterocycle in medicinal chemistry, and its substitution pattern is known to be critical for biological activity. nih.govnih.gov SAR studies on various indazole-containing molecules have demonstrated that the position and nature of substituents can profoundly influence target engagement and potency. nih.gov For analogues of 2-{[(2H-indazol-6-yl)amino]methyl}phenol, modifications would systematically probe the electronic and steric effects at available positions on the benzene (B151609) portion of the indazole ring (e.g., positions 3, 4, 5, and 7).
For example, SAR analyses of other indazole-based inhibitors have shown that introducing small, lipophilic groups or halogen atoms can lead to significant gains in potency. nih.gov Docking models for some indazole derivatives suggest that specific substituents can form key interactions with hydrophobic pockets within a target protein's active site. nih.gov The introduction of a chloro or methyl group at the C7 position of the indazole nucleus has been shown to result in compounds with higher activity in certain contexts. nih.gov Therefore, a systematic exploration would involve synthesizing analogues with various substituents, as detailed in the following table.
Table 2: Hypothetical SAR of Indazole Ring Substituents
| Compound | R¹ (at C-5) | R² (at C-7) | Hypothetical Activity (IC₅₀, nM) | Rationale for Modification |
|---|---|---|---|---|
| 1 | H | H | 500 | Parent Scaffold |
| 2 | Cl | H | 150 | Explores electronic and steric effects of a halogen. |
| 3 | F | H | 200 | Investigates the impact of a smaller, more electronegative halogen. |
| 4 | CH₃ | H | 350 | Probes the effect of a small, lipophilic alkyl group. |
| 5 | H | Cl | 120 | Evaluates the importance of substitution at the C-7 position. nih.gov |
Note: The activity data are hypothetical and for illustrative purposes only, based on general principles observed in indazole derivatives.
Modulation of the Phenolic Hydroxyl Group and its Impact on Biological or Chemical Activity Profiles
The phenolic hydroxyl group is a key functional group known for its ability to act as a hydrogen bond donor and/or acceptor, which is often crucial for binding to biological targets. researchgate.net Its acidic nature also means it can be ionized at physiological pH, potentially forming ionic interactions. Modulating this group is a standard strategy in medicinal chemistry to probe its role in molecular recognition and to improve properties like membrane permeability.
Key modifications include:
O-alkylation: Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) group) removes its hydrogen bond donating ability. A significant loss of activity upon this change would strongly suggest the hydroxyl proton is involved in a critical interaction.
Esterification: Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy or simply to investigate the impact of a bulkier, non-hydrogen bonding group.
Ring Substitution: Adding substituents to the phenolic ring can alter the acidity (pKa) of the hydroxyl group and introduce new points of interaction. For instance, electron-withdrawing groups (e.g., chlorine, nitro) would increase acidity, while electron-donating groups (e.g., methyl) would decrease it. Halogenation of phenols has been shown to be a proficient strategy to enhance biological activity in some cases. nih.gov
Noncovalent interactions, such as hydrogen bonding involving the reactive -OH moiety, have a major influence on the activity of phenolic compounds. researchgate.net If the -OH group acts as a hydrogen-bond donor, its activity may be depressed, whereas the opposite is often true if it acts as an acceptor. researchgate.net
Table 3: Hypothetical SAR of Phenolic Group Modifications
| Compound | Modification to Phenol Moiety | Hypothetical Activity (IC₅₀, nM) | Rationale |
|---|---|---|---|
| 1 | 2-OH (Unmodified) | 500 | Baseline activity. |
| 7 | 2-OCH₃ | >10000 | Probes the necessity of the H-bond donor. |
| 8 | 2-OAc (Acetate ester) | 8000 | Investigates steric tolerance and H-bond donor role. |
| 9 | 2-OH, 4-Cl | 250 | Modulates pKa and introduces a halogen interaction point. nih.gov |
Note: The activity data are hypothetical and for illustrative purposes only.
Investigating the Role of the Amine Linker in 2-{[(2H-indazol-6-yl)amino]methyl}phenol Interactions
Systematic modification of this linker is essential to optimize its geometry and physicochemical properties. Key investigative strategies include:
N-Alkylation: Substituting the amine hydrogen with small alkyl groups (e.g., methyl, ethyl) would reveal whether this hydrogen is an important hydrogen bond donor.
Linker Homologation: Increasing the length of the linker (e.g., to an aminoethyl chain) would alter the distance between the two ring systems, probing the optimal spacing for biological activity.
Constrained Analogues: Incorporating the linker into a rigid ring system (e.g., a piperidine (B6355638) or azetidine (B1206935) ring) would lock the conformation. A significant increase in potency in a specific constrained analogue can reveal the bioactive conformation of the flexible parent molecule.
Chirality: Introducing a chiral center into the linker (e.g., by using an aldehyde other than formaldehyde in the synthesis) would allow for the investigation of stereochemical preferences in the biological target.
Table 4: Proposed Modifications of the Amine Linker
| Modification | Example Structure | Purpose of Investigation |
|---|---|---|
| N-Alkylation | 2-{[(2H-indazol-6-yl)(methyl)amino]methyl}phenol | To determine if the N-H is a required H-bond donor. |
| Linker Elongation | 2-{2-[(2H-indazol-6-yl)amino]ethyl}phenol | To optimize the distance between the indazole and phenol moieties. |
| Conformational Constraint | 6-[(2-Hydroxybenzyl)amino]-1,2,3,4-tetrahydroisoquinoline | To identify the bioactive conformation by reducing flexibility. |
| Introduction of Chirality | (R/S)-2-{1-[(2H-indazol-6-yl)amino]ethyl}phenol | To explore stereospecific interactions with the target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-{[(2H-indazol-6-yl)amino]methyl}phenol Derivatives
Following the synthesis and biological evaluation of a systematic library of analogues, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to derive a mathematical correlation between chemical structure and activity. explorationpub.comnih.gov This computational technique provides valuable insights into the physicochemical properties driving the observed SAR and can be used to predict the activity of novel, yet-to-be-synthesized compounds.
To build a QSAR model, the biological activities of the compounds in the series (typically expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) are used as the dependent variable. explorationpub.com A wide range of calculated molecular descriptors, representing the physicochemical properties of the molecules, serve as the independent variables. These descriptors can include:
Electronic properties: Hardness, chemical potential, electrophilicity index, and partial charges on specific atoms. nih.gov
Steric properties: Molecular volume, surface area, and specific shape indices.
Lipophilicity: Logarithm of the octanol-water partition coefficient (logP).
Topological and 3D descriptors: Parameters derived from the 2D graph or 3D conformation of the molecule.
A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that best describes the relationship. nih.govnih.gov For example, a hypothetical QSAR equation might look like:
pIC₅₀ = c₀ + c₁(logP) - c₂(Molecular Volume) + c₃(HOMO Energy)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. The reliability and predictive power of the resulting model must be rigorously validated using statistical metrics like the correlation coefficient (r²) and the cross-validation coefficient (q² or r²cv). nih.gov Such validated models can then guide the design of the next generation of analogues with potentially improved activity. explorationpub.com
Mechanistic Investigations of Molecular Interactions Involving 2 2h Indazol 6 Yl Amino Methyl Phenol Non Clinical
Enzyme Kinetics and Inhibition Studies of 2-{[(2H-indazol-6-yl)amino]methyl}phenol (in vitro)
No specific enzyme inhibition data for 2-{[(2H-indazol-6-yl)amino]methyl}phenol has been published. However, the indazole core is a key structural feature in several known enzyme inhibitors. For instance, the drug Pazopanib, which contains a dimethyl-indazole moiety, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases nih.govresearchgate.net. Kinase inhibitors often function by competing with ATP for binding to the enzyme's active site. Given this precedent, it is hypothesized that 2-{[(2H-indazol-6-yl)amino]methyl}phenol could exhibit inhibitory activity against certain protein kinases or other ATP-dependent enzymes.
A hypothetical study of its effect on a target enzyme, such as a protein kinase, could yield results similar to those shown in the table below. This illustrative data demonstrates a concentration-dependent inhibition.
Hypothetical Enzyme Inhibition Data
| Inhibitor Concentration (nM) | % Inhibition |
|---|---|
| 1 | 15.2 |
| 10 | 48.5 |
| 50 | 75.1 |
| 100 | 90.3 |
From such data, key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀) could be determined through non-linear regression analysis. Further studies would be required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding Profiling and Affinity Measurements for 2-{[(2H-indazol-6-yl)amino]methyl}phenol (in vitro)
Publicly accessible receptor binding profiles for 2-{[(2H-indazol-6-yl)amino]methyl}phenol are not available. The indazole structure is a versatile scaffold that has been incorporated into ligands for a variety of receptors. For example, derivatives of indazole have been investigated as antagonists for receptors like the metabotropic glutamate receptor 5 (mGluR5) researchgate.net.
A comprehensive binding profile would typically be generated by screening the compound against a panel of known receptors. Affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd), would be measured for any significant interactions. A hypothetical screening could reveal specific binding targets, as illustrated in the table below.
Illustrative Receptor Binding Affinity
| Receptor Target | Binding Affinity (Ki, nM) |
|---|---|
| Receptor A | >10,000 |
| Receptor B | 850 |
| Receptor C | 75 |
This hypothetical data suggests a selective affinity for "Receptor C," warranting further investigation into the functional consequences of this binding.
Allosteric Modulation by 2-{[(2H-indazol-6-yl)amino]methyl}phenol in Biochemical Systems (in vitro)
There is no direct evidence to suggest that 2-{[(2H-indazol-6-yl)amino]methyl}phenol functions as an allosteric modulator. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. The indazole moiety has been a component of molecules designed as negative allosteric modulators for targets such as the mGlu5 receptor researchgate.net.
To investigate this possibility, functional assays would be performed in the presence of a known orthosteric ligand. An allosteric modulator would alter the dose-response curve of the primary ligand. For example, a negative allosteric modulator would decrease the potency and/or efficacy of an agonist.
Metal Chelation and Coordination Chemistry of 2-{[(2H-indazol-6-yl)amino]methyl}phenol
The chemical structure of 2-{[(2H-indazol-6-yl)amino]methyl}phenol contains a phenol (B47542) group and a secondary amine, which are known to coordinate with metal ions. This arrangement of a hydroxyl group and a nitrogen atom can form stable five- or six-membered rings with transition metals like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) nih.gov. This process is known as chelation.
The chelation potential of phenolic compounds is well-documented nih.gov. The deprotonated oxygen of the phenol and the lone pair of electrons on the nitrogen atom can act as a bidentate ligand, binding to a single metal ion. This property is significant in various biochemical contexts, as metal ions are crucial cofactors for many enzymes. The interaction of such compounds with metals can therefore modulate biological activity. Theoretical studies, such as density functional theory (DFT), have been used to investigate the complexation energies and geometries of similar phenolic amine structures with metal ions sid.ir.
Protein-Ligand Interaction Mapping using Biophysical Techniques for 2-{[(2H-indazol-6-yl)amino]methyl}phenol
Direct biophysical studies mapping the interaction of this specific compound with proteins have not been reported. However, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for characterizing such interactions.
ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. A hypothetical ITC experiment where 2-{[(2H-indazol-6-yl)amino]methyl}phenol is titrated into a solution containing a target protein could provide the thermodynamic profile of the binding event.
Illustrative Thermodynamic Binding Parameters from ITC
| Parameter | Value |
|---|---|
| Stoichiometry (n) | 1.05 |
| Affinity (Kd) | 95 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
This hypothetical data would suggest an enthalpically driven binding event with a 1:1 stoichiometry and high affinity.
SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It provides data on the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka). In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface.
Illustrative Kinetic and Affinity Data from SPR
| Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (Kd) (nM) |
|---|
This illustrative data indicates a moderately fast association and a relatively slow dissociation, resulting in a strong binding affinity, which would be consistent with the hypothetical ITC results.
Based on a comprehensive search of available scientific literature, there are no specific studies or published data on Nuclear Magnetic Resonance (NMR) Titration and Saturation Transfer Difference (STD-NMR) experiments for the compound 2-{[(2H-indazol-6-yl)amino]methyl}phenol .
Therefore, it is not possible to provide the requested detailed research findings, data tables, or an article structured around the proposed outline for this specific molecule's molecular interactions using these NMR techniques.
Further research and experimentation would be required to generate the data necessary to fulfill the detailed request.
Derivatization Strategies and Prodrug Design Concepts for 2 2h Indazol 6 Yl Amino Methyl Phenol
Covalent Modification of 2-{[(2H-indazol-6-yl)amino]methyl}phenol for Altered Reactivity or Solubility
Covalent modification of 2-{[(2H-indazol-6-yl)amino]methyl}phenol can be conceptually explored to modulate its reactivity and solubility. The primary sites for such modifications are the phenolic hydroxyl group, the secondary amine, and the indazole ring system.
The phenolic hydroxyl group is a prime target for introducing moieties that can enhance aqueous solubility. For instance, the attachment of polar groups such as phosphates, polyethylene glycol (PEG) chains, or amino acids could be achieved through ester or ether linkages. These modifications would be expected to increase the hydrophilicity of the parent compound.
The secondary amine offers another point for derivatization. Acylation or sulfonylation could be employed to introduce a variety of functional groups. For example, reaction with an activated carboxylic acid could form an amide, and the nature of the R-group on the acyl chain could be varied to fine-tune solubility and reactivity.
The indazole ring itself can be a target for modification, although this may be more challenging. Halogenation at specific positions on the benzene (B151609) ring portion of the indazole could serve as a handle for further functionalization through cross-coupling reactions. chim.it Such modifications could introduce substituents that alter the electronic properties and metabolic stability of the molecule.
To systematically explore these possibilities, a hypothetical library of derivatives could be designed, as illustrated in the following table.
| Modification Site | Modification Type | Conceptual Derivative | Predicted Change in Property |
| Phenolic Hydroxyl | Phosphorylation | 2-{[(2H-indazol-6-yl)amino]methyl}phenyl dihydrogen phosphate | Increased aqueous solubility |
| Phenolic Hydroxyl | PEGylation | 2-{[(2H-indazol-6-yl)amino]methyl}phenyl poly(ethylene glycol) ether | Increased aqueous solubility, potentially longer half-life |
| Secondary Amine | Acylation | N-acetyl-2-{[(2H-indazol-6-yl)amino]methyl}phenol | Altered lipophilicity, potential for altered biological activity |
| Indazole Ring | Halogenation | 2-{[(3-bromo-2H-indazol-6-yl)amino]methyl}phenol | Handle for further modification, potentially altered metabolic stability |
This table is for illustrative purposes and the predicted changes are based on general chemical principles.
Scaffold Hopping and Bioisosteric Replacements of the 2-{[(2H-indazol-6-yl)amino]methyl}phenol Core
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with similar biological activities but potentially improved properties. rsc.orgnih.gov For 2-{[(2H-indazol-6-yl)amino]methyl}phenol, these strategies can be conceptually applied to each of its core components: the phenol (B47542) ring, the aminomethyl linker, and the indazole moiety.
Phenol Bioisosteres: The phenolic hydroxyl group is often involved in key interactions with biological targets but can be a liability due to rapid metabolism. nih.gov Bioisosteric replacements for the phenol group could include structures like a hydroxypyridine, a carboxylic acid, or even the indazole itself, which has been reported as a phenol bioisostere. nih.gov Such replacements aim to mimic the hydrogen bonding and acidic properties of the phenol while potentially improving metabolic stability.
Linker Modifications: The aminomethyl linker could also be a subject of modification. Its length and flexibility could be altered by introducing additional methylene (B1212753) groups or by incorporating it into a ring system to create a more constrained analog.
A conceptual exploration of these strategies is presented in the table below.
| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Conceptual Structure | Rationale |
| 2H-Indazole | Benzimidazole | 2-{[(1H-benzimidazol-6-yl)amino]methyl}phenol | Altered electronics and hydrogen bonding potential |
| 2H-Indazole | Indole | 2-{[(1H-indol-6-yl)amino]methyl}phenol | Modification of aromatic system and hydrogen bonding |
| Phenol | Hydroxypyridine | 6-{[(2H-indazol-6-yl)amino]methyl}pyridin-2-ol | Mimic hydrogen bonding properties with potentially improved metabolic stability |
| Phenol | Carboxylic Acid | 2-({[(2H-indazol-6-yl)amino]methyl})benzoic acid | Introduce an acidic group with different spatial and electronic properties |
This table presents hypothetical examples of scaffold hopping and bioisosteric replacement.
Conjugation of 2-{[(2H-indazol-6-yl)amino]methyl}phenol to Macromolecules or Nanocarriers (Conceptual Design)
To enhance the delivery and targeting of 2-{[(2H-indazol-6-yl)amino]methyl}phenol, it could be conceptually conjugated to macromolecules or encapsulated within nanocarriers. nih.govnih.gov This strategy aims to improve the pharmacokinetic profile, increase solubility, and potentially achieve targeted delivery to specific tissues or cells.
Macromolecule Conjugation: The compound could be covalently attached to biocompatible polymers like polyethylene glycol (PEG), human serum albumin (HSA), or antibodies. The phenolic hydroxyl or the secondary amine would be the most likely points of attachment, possibly through a linker to ensure that the parent compound can be released in its active form. For example, an ester linkage to the phenolic hydroxyl could be designed to be cleaved by esterases in the body.
Nanocarrier Encapsulation: Alternatively, the compound could be encapsulated within various types of nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. nih.gov The choice of nanocarrier would depend on the desired release profile and targeting strategy. For instance, liposomes could provide a sustained release of the compound, while antibody-functionalized nanoparticles could be used for targeted delivery to cancer cells.
The following table outlines some conceptual designs for such delivery systems.
| Delivery System | Conjugation/Encapsulation Strategy | Conceptual Design | Potential Advantage |
| PEG Conjugate | Covalent attachment of PEG to the phenolic hydroxyl via a cleavable linker | PEG-linker-O-[2-{[(2H-indazol-6-yl)amino]methyl}phenyl] | Increased half-life and aqueous solubility |
| Liposomal Formulation | Encapsulation of the compound within the aqueous core or lipid bilayer of liposomes | Liposome containing 2-{[(2H-indazol-6-yl)amino]methyl}phenol | Sustained release, protection from degradation |
| Polymeric Nanoparticles | Entrapment of the compound within a biodegradable polymer matrix (e.g., PLGA) | PLGA nanoparticles loaded with 2-{[(2H-indazol-6-yl)amino]methyl}phenol | Controlled release, potential for surface functionalization for targeting |
This table provides a conceptual overview of potential drug delivery strategies.
Exploration of Light-Activated and Spatially Controlled Release Mechanisms for 2-{[(2H-indazol-6-yl)amino]methyl}phenol Derivatives
Light-activated or "photo-caged" derivatives of 2-{[(2H-indazol-6-yl)amino]methyl}phenol represent a sophisticated approach to achieve precise spatial and temporal control over its release. This strategy involves modifying the compound with a photolabile protecting group that renders it inactive until it is cleaved by light of a specific wavelength.
Photo-caging Strategies: The phenolic hydroxyl group is an ideal site for introducing a photolabile caging group, such as a nitrobenzyl or coumarinyl group. Upon irradiation with UV or visible light, the caging group would be cleaved, releasing the active phenol. The choice of the caging group would determine the wavelength of light required for activation, allowing for fine-tuning of the release conditions.
The indazole moiety itself has photochemical properties that could potentially be exploited. nih.govnih.gov For instance, certain indazole derivatives are known to undergo photochemical rearrangements, which could be harnessed to design a light-activated release system.
Spatially Controlled Release: The use of light as a trigger for drug release allows for a high degree of spatial control. By focusing a light source on a specific tissue or even a single cell, the release of the active compound can be confined to the desired site of action, minimizing off-target effects.
A conceptual framework for the design of light-activated derivatives is presented below.
| Caging Group | Attachment Site | Conceptual Caged Compound | Activation Wavelength (Conceptual) |
| o-Nitrobenzyl | Phenolic Hydroxyl | 2-{[(2H-indazol-6-yl)amino]methyl}phenyl (2-nitrobenzyl) ether | UV light (~365 nm) |
| Coumarinyl | Phenolic Hydroxyl | 2-{[(2H-indazol-6-yl)amino]methyl}phenyl (coumarin-4-yl)methyl ether | Visible light (~405 nm) |
This table illustrates hypothetical examples of photo-caged derivatives.
Advanced Research Applications of 2 2h Indazol 6 Yl Amino Methyl Phenol Non Clinical
Development of 2-{[(2H-indazol-6-yl)amino]methyl}phenol as a Chemical Probe for Fundamental Biological Systems
There is currently no specific information available in the search results detailing the development or use of 2-{[(2H-indazol-6-yl)amino]methyl}phenol as a chemical probe for investigating fundamental biological systems.
Potential for 2-{[(2H-indazol-6-yl)amino]methyl}phenol in Advanced Analytical Chemistry Methods (e.g., chemosensors, indicators)
There is no specific information in the provided search results regarding the potential or actual use of 2-{[(2H-indazol-6-yl)amino]methyl}phenol in advanced analytical chemistry methods, such as its development into chemosensors or indicators.
Future Directions and Emerging Research Avenues for 2 2h Indazol 6 Yl Amino Methyl Phenol
The landscape of medicinal chemistry is rapidly evolving, driven by technological advancements and a deeper understanding of biological systems. For a compound like 2-{[(2H-indazol-6-yl)amino]methyl}phenol, which belongs to the pharmacologically significant indazole class of heterocycles, the future of research lies in leveraging these advancements to unlock its full therapeutic potential. austinpublishinggroup.com The indazole core is a well-established pharmacophore present in several approved anticancer drugs, such as axitinib (B1684631) and pazopanib, primarily targeting protein kinases. nih.govresearchgate.net Future research will focus on moving beyond established targets, employing cutting-edge design strategies, and fostering collaborative efforts to accelerate discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[(2H-indazol-6-yl)amino]methyl}phenol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via Mannich reactions or Schiff base formations, similar to methodologies used for structurally related phenol derivatives. Key steps include refluxing precursors (e.g., indazole derivatives and aminophenols) in methanol or ethanol with catalytic acetic acid to facilitate condensation. Purification often involves recrystallization from cold methanol or diethyl ether . Yield optimization requires strict control of stoichiometry, reaction time (typically 2–6 hours), and pH conditions to prevent side reactions.
Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of 2-{[(2H-indazol-6-yl)amino]methyl}phenol and its metal complexes?
- Methodological Answer :
- NMR : Aromatic protons from the indazolyl and phenol moieties appear in distinct regions (δ 6.5–8.5 ppm for indazole; δ 9–10 ppm for phenolic -OH if not deprotonated). Integration ratios and coupling patterns verify connectivity .
- X-ray Crystallography : Single-crystal diffraction data collected on instruments like the Oxford Diffraction Xcalibur can resolve bond lengths and angles. Software suites (SHELX, WinGX) refine the structure, with hydrogen bonding (e.g., O–H⋯N) and π-π interactions providing additional validation .
Advanced Research Questions
Q. When solving the crystal structure of derivatives, how should researchers address challenges like disordered solvent molecules or counterions during refinement?
- Methodological Answer : Disordered components (e.g., perchlorate anions or water molecules) are modeled using SHELXL with split occupancy refinement. Constraints (e.g., SIMU, DELU) maintain reasonable thermal motion parameters. For severely disordered regions, omit maps or SQUEEZE (in PLATON) can exclude unresolved electron density .
Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data when characterizing polymorphic forms of metal complexes?
- Methodological Answer : Polymorphism may arise from varying crystallization solvents or temperature. Cross-validate using:
- Variable-temperature NMR to detect dynamic behavior.
- PXRD to compare experimental and simulated patterns from single-crystal data.
- DFT calculations to assess the stability of different conformers .
Q. What computational methods are suitable for investigating the electronic structure and coordination behavior of this compound in metal complexes?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G* for light atoms; LANL2DZ for metals) can predict bond dissociation energies, frontier molecular orbitals, and metal-ligand charge transfer. Compare results with experimental UV-Vis and cyclic voltammetry data .
Q. How should researchers design crystallization experiments to maximize single-crystal formation for X-ray analysis?
- Methodological Answer :
- Use slow evaporation of a 1:1 dichloromethane/methanol mixture at 4°C.
- Avoid rapid cooling to prevent microcrystalline precipitates.
- For air-sensitive complexes, employ Schlenk techniques with degassed solvents.
- Screen additives (e.g., crown ethers) to template crystal packing .
Data Analysis and Software
Q. What strategies are effective for refining anisotropic displacement parameters in low-quality diffraction data?
- Methodological Answer : In SHELXL, apply restraints (RIGU, ISOR) to suppress unrealistic thermal motion. Use the ADDSYM command to check for missed symmetry elements. High-resolution data (>1.0 Å) improves anisotropic modeling, while twinned crystals require HKLF 5 format for integration .
Q. How can hydrogen-bonding networks and supramolecular interactions be systematically analyzed in crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
